molecular formula C21H15Cl3O3 B14861023 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone

Cat. No.: B14861023
M. Wt: 421.7 g/mol
InChI Key: LHSQEHNVBNNKIZ-UHFFFAOYSA-N
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Description

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is a complex organic compound characterized by the presence of multiple chlorinated aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of 2,4-Dichlorobenzyloxy Intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable phenol derivative under basic conditions to form the 2,4-dichlorobenzyloxy intermediate.

    Coupling with 4-Chlorophenyl Ethanone: The intermediate is then coupled with 4-chlorophenyl ethanone in the presence of a base and a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone: Similar structure but lacks the benzyloxy group.

    2-Hydroxy-4-(2,4-dichlorobenzyloxy)acetophenone: Similar structure but with different substitution patterns.

Uniqueness

1-(4-(2,4-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is unique due to the presence of both the 2,4-dichlorobenzyloxy and 4-chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H15Cl3O3

Molecular Weight

421.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]-2-hydroxyphenyl]ethanone

InChI

InChI=1S/C21H15Cl3O3/c22-15-4-1-13(2-5-15)9-20(25)18-8-7-17(11-21(18)26)27-12-14-3-6-16(23)10-19(14)24/h1-8,10-11,26H,9,12H2

InChI Key

LHSQEHNVBNNKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)O)Cl

Origin of Product

United States

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